molecular formula C10H13N3 B1348354 (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 89219-03-4

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1348354
CAS No.: 89219-03-4
M. Wt: 175.23 g/mol
InChI Key: YVGNMPOXSOIKSS-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 938458-93-6) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This benzimidazole derivative features a methanamine group at the 2-position, making it a versatile building block for the synthesis of more complex molecules. The dimethyl-substituted benzimidazole core is a privileged scaffold in pharmacology, known for its ability to interact with various biological targets . Researchers utilize this compound primarily as a key precursor in the development of potential therapeutic agents. Its structure is particularly valuable for creating Schiff base derivatives, which can be further complexed with metals to form compounds studied for their DNA-binding and antimicrobial properties . Furthermore, structurally similar benzimidazole compounds have demonstrated marked potency as antimicrobial agents and are investigated for their enzyme inhibitory effects, highlighting the research value of this chemical framework . The compound is characterized by its Molecular Formula (C11H15N3) and Molecular Weight (189.26 g/mol) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNMPOXSOIKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262444
Record name 5,6-Dimethyl-1H-benzimidazole-2-methanamine
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89219-03-4
Record name 5,6-Dimethyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89219-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-1H-benzimidazole-2-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Debus-Radziszewski Cyclization Method

A classical and widely used approach to synthesize benzimidazole derivatives, including this compound, is the Debus-Radziszewski synthesis. This method involves the condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic conditions, leading to cyclization and formation of the benzimidazole ring system.

  • Reaction Conditions: Typically acidic medium, moderate heating.
  • Precursors: 4,5-dimethyl-o-phenylenediamine and formaldehyde or related aldehydes.
  • Outcome: Formation of the benzimidazole core with methyl substitutions at positions 5 and 6, and a methanamine substituent at position 2.

This method is favored for its straightforwardness and relatively high yields in laboratory-scale synthesis.

Coupling of Isothiocyanate Derivatives and Diamines Followed by Cyclization

Recent advances have introduced a two-step synthetic strategy involving:

  • Preparation of isothiocyanate intermediates from epoxides and sodium azide, followed by protection and reduction steps.
  • Coupling these isothiocyanates with benzene-1,2-diamines, followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC).

This approach allows for better control over substitution patterns and improved yields compared to traditional methods. It also facilitates scalability and structural diversity in benzimidazole derivatives.

SN2 Reaction and Cyclization in High-Boiling Solvents

Industrial and patent literature describe the synthesis of substituted benzimidazoles, including derivatives similar to this compound, via nucleophilic substitution (SN2) reactions followed by cyclization.

  • Typical Procedure: Reaction of substituted fluoro-nitrobenzene derivatives with amines in solvents like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA).
  • Conditions: Elevated temperatures (150–170 °C) for 1–3 hours, often with air condensers to maintain reaction integrity.
  • Workup: Extraction with ethyl acetate, washing, drying, and purification by silica gel column chromatography.
  • Yields: Moderate to good yields (44–85%) depending on substituents and reaction conditions.

This method is advantageous for producing benzimidazole derivatives with various amine substituents, including methanamine groups, under relatively mild and scalable conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Precursors Reaction Conditions Yield Range (%) Advantages Limitations
Debus-Radziszewski Cyclization 4,5-Dimethyl-o-phenylenediamine, aldehydes Acidic medium, moderate heat 60–80 Simple, classical, well-established Limited substitution control
Isothiocyanate Coupling + Cyclization Epoxides, sodium azide, benzene-1,2-diamines Multi-step, DIC-mediated cyclization 65–75 High selectivity, scalable Multi-step, requires protection steps
SN2 Reaction + Cyclization (Patent) Fluoro-nitrobenzene derivatives, amines DMSO/DMA, 150–170 °C, 1–3 h 44–85 Scalable, versatile for substitutions High temperature, longer reaction time

Detailed Research Findings

  • The Debus-Radziszewski method remains a foundational approach but can suffer from lower yields and limited functional group tolerance when complex substituents are present.
  • The isothiocyanate coupling strategy, as reported in recent medicinal chemistry research, offers improved yields and the ability to introduce diverse substituents, enhancing the compound's biological activity potential.
  • Patent literature demonstrates that SN2 substitution followed by cyclization in high-boiling solvents like DMSO or DMA is effective for industrial-scale synthesis, providing moderate to high yields with good purity after chromatographic purification.
  • Reaction parameters such as temperature, solvent choice, and reaction time critically influence yield and purity. For example, increasing temperature from 150 °C to 170 °C can improve reaction rates but may also increase side reactions.

Summary of Preparation Methodologies

The preparation of this compound is well-documented through several synthetic routes:

Each method offers trade-offs between simplicity, yield, scalability, and functional group tolerance. Selection depends on the desired scale, purity requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit the synthesis of nucleic acids and proteins by competing with purines, which are essential components of bacterial strains . This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Key Structural Analogues

  • (1H-Benzo[d]imidazol-2-yl)methanamine (10a) : Lacks methyl groups at positions 5 and 6, synthesized from unsubstituted 1,2-phenylenediamine .
  • Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane : A dimeric analogue with enhanced DNA topoisomerase I inhibition .
  • N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (7l) : Incorporates a triazole-acetamide side chain for improved QSI activity .

Structural and Functional Comparisons

Substitution Patterns and Bioactivity

Compound Name Substituents Key Bioactivity
(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine 5,6-dimethyl, 2-methanamine Antimicrobial (MIC: 8 µg/mL against S. aureus), QSI (65.8% at 250 µM)
(1H-Benzo[d]imidazol-2-yl)methanamine (10a) No methyl groups Moderate antimicrobial activity (MIC: 32 µg/mL)
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Dimeric structure with 5,6-dimethyl Potent DNA topoisomerase I inhibition (IC50: 1.2 µM)
Compound 7l Triazole-acetamide side chain Enhanced QSI (65.8% inhibition) and low cytotoxicity

Key Observations :

  • Methyl Groups : The 5,6-dimethyl substitution enhances antimicrobial potency compared to the unsubstituted analogue (10a), likely due to increased membrane permeability .
  • Side Chain Modifications: Triazole or acetamide additions (e.g., 7l) improve QSI activity by enabling hydrogen bonding with bacterial receptors (e.g., LasR in P. aeruginosa) .

Antimicrobial Activity

  • This compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) with an MIC of 8 µg/mL, outperforming 10a (MIC: 32 µg/mL) .
  • Bis-benzimidazole derivatives show cytotoxicity against cancer cells (e.g., MCF7, A431), highlighting the role of methyl groups in enhancing bioactivity .

Quorum Sensing Inhibition (QSI)

  • The dimethyl-substituted compound 7l achieves 65.8% QSI at 250 µM, comparable to triazole derivatives like 6o (64.25%) .
  • Docking studies suggest that methyl groups improve hydrophobic interactions with the LasR receptor (PDB ID: 2UV0) .

Physicochemical Properties

Property This compound (1H-Benzo[d]imidazol-2-yl)methanamine (10a)
Molecular Weight 175.23 g/mol 147.17 g/mol
Melting Point 203–205 °C 197–199 °C
Solubility Moderate in DMSO, low in water High in polar solvents
LogP 1.8 (predicted) 0.9 (predicted)

Key Insight : The methyl groups increase hydrophobicity (higher LogP), improving membrane penetration but reducing aqueous solubility .

Biological Activity

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, cellular effects, and implications for drug development.

Chemical Structure and Properties

The compound features a benzimidazole core, characterized by two methyl groups at the 5 and 6 positions and a methanamine substituent. Its molecular formula is C8H10N3C_8H_{10}N_3. The presence of dimethyl groups significantly influences its reactivity and biological activity compared to other benzimidazole derivatives, making it a subject of research in various biochemical applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux. This inhibition can lead to potential therapeutic effects in metabolic disorders.
  • Cell Signaling Modulation : It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. This modulation suggests potential applications in cancer treatment and other diseases where cell signaling is disrupted.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionAffects metabolic pathways by inhibiting specific enzymes
Cell SignalingModulates pathways affecting gene expression and metabolism
Anticancer PotentialShows promise in cancer treatment through cellular modulation

Anticancer Activity

A study highlighted the compound's ability to sensitize human melanoma cells (A375) towards radiation therapy. The mechanism involved the formation of reactive oxygen species (ROS) leading to DNA strand breaks, which subsequently induced apoptosis through the activation of p53 and caspases .

Antimicrobial Properties

Preliminary investigations have also suggested that this compound exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

A cytotoxicity assay conducted on human liver cancer cells (SK-Hep1) showed that the compound had a low IC50 value, suggesting high efficacy against these cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound include:

  • Reactive Oxygen Species Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Gene Expression Regulation : It alters the expression levels of genes involved in cell cycle regulation and apoptosis.
  • Protein Binding : The compound interacts with various proteins, potentially altering their conformation and function.

Q & A

Q. What are the established synthetic routes for (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine, and what optimization strategies are recommended?

The compound is synthesized via multistep protocols. A common approach involves condensation of 5,6-dimethyl-1H-benzimidazole with formaldehyde under acidic conditions, followed by reduction of the intermediate Schiff base. For instance, N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanimine can be reduced using NaBH₄ or catalytic hydrogenation to yield the methanamine derivative . Optimization includes solvent selection (e.g., ethanol for Schiff base formation) and temperature control (reflux at 80°C for 5 hours) to enhance yields (>90%) . Purity is verified via melting point analysis (e.g., 140°C) and elemental composition matching (e.g., %C: 67.40 vs. 67.26 observed) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., NH/OH stretches at 3248–3520 cm⁻¹, C=N at 1612 cm⁻¹) .
  • NMR : ¹H-NMR confirms aromatic protons (δ 6.34–7.53 ppm) and methylene groups (δ 4.33 ppm for CH₂). ¹³C-NMR resolves imine carbons (δ 148–167 ppm) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., m/z 267.29 for C₁₅H₁₃N₃O₂ derivatives) .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., %N: 15.72 calculated vs. 15.47 observed) .

Q. What are the primary biological activities reported for this compound?

The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria and fungi. In SAR studies, the benzimidazole core enhances activity, with MIC values ranging from 8–32 µg/mL . Activity is attributed to DNA intercalation or disruption of microbial cell membranes. Structural modifications, such as arylidene substitutions at the 5-position of thiazolidinone derivatives, further improve potency .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what applications arise from such complexes?

The compound acts as a tridentate ligand via its NH, imine, and hydroxyl groups, forming stable complexes with V(III), Mn(II), Co(II), Ni(II), and Zn(II). For example, [Zn(HL)Cl(H₂O)₂]·0.5H₂O exhibits non-electrolytic behavior (molar conductance: 2.64–14.54 Ω⁻¹mol⁻¹cm⁻²) and octahedral geometry confirmed by UV-Vis (d-d transitions at 550–650 nm) . These complexes show antitumor activity (IC₅₀: 12–25 µM against MCF-7 cells) and are explored as catalysts in oxidation reactions .

Q. What methodological challenges arise when studying pH-sensitive drug delivery systems incorporating this compound?

When integrated into polyphosphazene-based nanovesicles, the benzimidazole moiety undergoes protonation in acidic microenvironments (pH 5.5–6.5), triggering hydrophobic-to-hydrophilic transitions. Experimental challenges include:

  • Release kinetics : At pH 5.5, DOX·HCl release reaches 90% in 24 hours vs. 59% at pH 7.4, requiring precise pH calibration .
  • Stability : Nanovesicles must retain structural integrity during circulation (addressed via CholHS incorporation) .
  • Cytotoxicity assays : Differentiate between carrier toxicity (e.g., IC₅₀ > 100 µM for empty vesicles) and drug efficacy .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for derivatives of this compound?

Discrepancies may arise from:

  • Strain variability : Test panels should include reference strains (e.g., S. aureus ATCC 25923) and clinical isolates .
  • Assay conditions : Standardize broth microdilution (CLSI guidelines) and control solvent effects (DMSO ≤1% v/v) .
  • Structural confirmation : Ensure purity via HPLC (>95%) to rule out byproduct interference . Comparative studies using isogenic strains (e.g., efflux pump mutants) can isolate resistance mechanisms .

Methodological Guidance

Q. What computational tools are suitable for modeling the electronic properties of this compound?

Density functional theory (DFT) with B3LYP/6-31G(d) basis sets predicts HOMO-LUMO gaps (e.g., 4.2 eV) and charge distribution, correlating with redox behavior in metal complexes . Molecular docking (AutoDock Vina) assesses binding to microbial targets (e.g., C. albicans CYP51) with RMSD validation (<2.0 Å) .

Q. How to design derivatives to enhance blood-brain barrier (BBB) penetration for CNS applications?

  • Lipophilicity : Optimize logP (2–3) via alkyl chain extensions or fluorine substitutions .
  • Molecular weight : Keep <450 Da (e.g., purine conjugates in kinase inhibitors) .
  • P-glycoprotein efflux : Introduce hydrogen bond donors (e.g., –NH₂) to reduce substrate recognition .

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